methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of furan, benzothiophene, and carbamothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl prop-2-enoyl intermediate, which is then reacted with a carbamothioyl chloride derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce tetrahydrofuran derivatives. Substitution reactions on the benzothiophene ring can yield halogenated or nitrated derivatives .
Scientific Research Applications
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan and benzothiophene rings can interact with enzymes and receptors, modulating their activity. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-bis({[(furan-2-yl)methyl]amino})benzene-1-sulfonamide: This compound shares the furan and benzene rings but differs in the presence of a sulfonamide group instead of the carbamothioyl group.
2,4-bis({[(furan-2-yl)methyl]amino})benzoic acid: Similar in structure but contains a benzoic acid group instead of the benzothiophene ring.
Uniqueness
Methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of furan, benzothiophene, and carbamothioyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18N2O4S2 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O4S2/c1-23-17(22)15-12-6-2-3-7-13(12)26-16(15)20-18(25)19-14(21)9-8-11-5-4-10-24-11/h4-5,8-10H,2-3,6-7H2,1H3,(H2,19,20,21,25)/b9-8+ |
InChI Key |
JVHPESIBIRZOMI-CMDGGOBGSA-N |
Isomeric SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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